molecular formula C13H8ClNOSe B12703929 1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl- CAS No. 81744-09-4

1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl-

Cat. No.: B12703929
CAS No.: 81744-09-4
M. Wt: 308.63 g/mol
InChI Key: DFJATHACFJXJCK-UHFFFAOYSA-N
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Description

1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl- is a selenium-containing heterocyclic compound. Selenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the molecular structure often imparts distinctive biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include the reaction of a 2-aminobenzoyl chloride derivative with a selenourea compound, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The chloro and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield selenoxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential due to its unique selenium-containing structure.

    Industry: Utilized in the development of materials with specific properties, such as semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl- involves its interaction with molecular targets in biological systems. The selenium atom can participate in redox reactions, influencing cellular processes. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisoselenazol-3(2H)-one: Lacks the chloro and phenyl substituents.

    1,2-Benzisothiazol-3(2H)-one: Contains sulfur instead of selenium.

    1,2-Benzisoxazol-3(2H)-one: Contains oxygen instead of selenium.

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl- is unique due to the presence of selenium, which imparts distinctive chemical and biological properties

Properties

CAS No.

81744-09-4

Molecular Formula

C13H8ClNOSe

Molecular Weight

308.63 g/mol

IUPAC Name

5-chloro-2-phenyl-1,2-benzoselenazol-3-one

InChI

InChI=1S/C13H8ClNOSe/c14-9-6-7-12-11(8-9)13(16)15(17-12)10-4-2-1-3-5-10/h1-8H

InChI Key

DFJATHACFJXJCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=CC(=C3)Cl

Origin of Product

United States

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